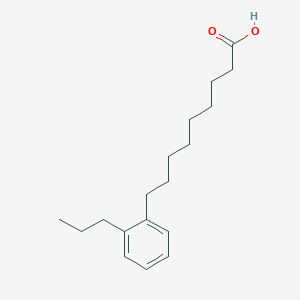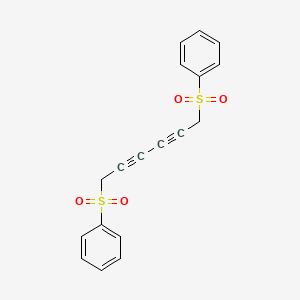
1,1'-(Hexa-2,4-diyne-1,6-diyldisulfonyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis(phenylsulfonyl)-2,4-hexadiyne is an organic compound characterized by the presence of two phenylsulfonyl groups attached to a hexadiyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(phenylsulfonyl)-2,4-hexadiyne typically involves the reaction of 1,6-hexadiyne with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 1,6-Bis(phenylsulfonyl)-2,4-hexadiyne are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Bis(phenylsulfonyl)-2,4-hexadiyne can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction of the phenylsulfonyl groups can yield the corresponding phenylthiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce phenylthiol derivatives.
Aplicaciones Científicas De Investigación
1,6-Bis(phenylsulfonyl)-2,4-hexadiyne has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,6-Bis(phenylsulfonyl)-2,4-hexadiyne involves its interaction with molecular targets through its phenylsulfonyl groups. These groups can form strong interactions with various biological molecules, including proteins and enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Bis(phenylethynyl)pyrene: This compound has a similar hexadiyne backbone but with phenylethynyl groups instead of phenylsulfonyl groups.
1,6-Bis(trimethylsilylethynyl)biferrocene: Another compound with a hexadiyne backbone, but with trimethylsilylethynyl groups.
Uniqueness
1,6-Bis(phenylsulfonyl)-2,4-hexadiyne is unique due to the presence of phenylsulfonyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.
Propiedades
Número CAS |
36832-62-9 |
|---|---|
Fórmula molecular |
C18H14O4S2 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
6-(benzenesulfonyl)hexa-2,4-diynylsulfonylbenzene |
InChI |
InChI=1S/C18H14O4S2/c19-23(20,17-11-5-3-6-12-17)15-9-1-2-10-16-24(21,22)18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 |
Clave InChI |
QIOIYIWPCBEHDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)CC#CC#CCS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



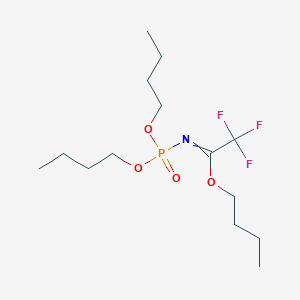
![Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate](/img/structure/B14682228.png)

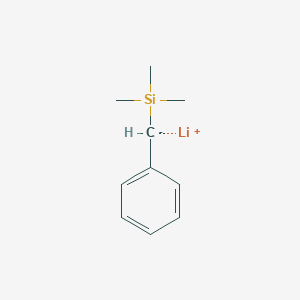



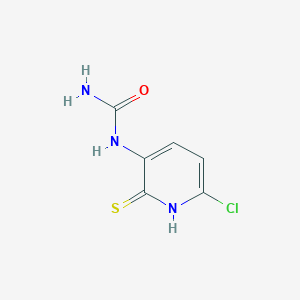
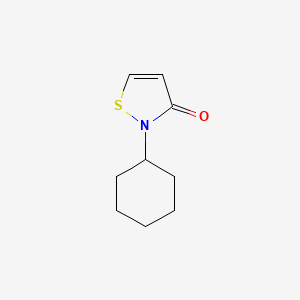
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)


